Enzymatic Target Engagement: Indolethylamine N-Methyltransferase Inhibition vs. Melatonin Receptor Antagonism
The compound CAS 155503-32-5 exhibits measurable inhibitory activity against human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 μM), as documented in BindingDB [1]. This contrasts with established melatonin receptor antagonists such as luzindole, which functions as a competitive antagonist at MT₁ and MT₂ receptors with pA₂ values of approximately 7.3-7.5 at the presynaptic melatonin receptor of rabbit retina [2]. The target engagement profiles are entirely distinct, with CAS 155503-32-5 demonstrating affinity for an enzymatic target involved in tryptamine metabolism rather than for G protein-coupled melatonin receptors.
| Evidence Dimension | Inhibitory constant (Ki) vs. receptor antagonism potency |
|---|---|
| Target Compound Data | Ki = 12,000 nM against human indolethylamine N-methyltransferase |
| Comparator Or Baseline | Luzindole: pA₂ ≈ 7.3-7.5 at melatonin receptor (rabbit retina); melatonin: Ki = 0.08-1.1 nM at MT₁/MT₂ receptors |
| Quantified Difference | CAS 155503-32-5 binds an enzymatic target with micromolar affinity, not melatonin receptors; luzindole antagonizes melatonin receptors with submicromolar potency |
| Conditions | BindingDB-curated ChEMBL assay for human INMT inhibition; luzindole data from [³H]dopamine release studies in rabbit retina |
Why This Matters
Procurement decisions must account for this target divergence: CAS 155503-32-5 cannot substitute for luzindole or 4-P-PDOT in melatonin receptor pharmacology studies, as its only documented molecular interaction is with INMT at micromolar concentrations.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635). Affinity Data: Ki = 1.20×10⁴ nM against human indolethylamine N-methyltransferase. Curated by ChEMBL. View Source
- [2] Dubocovich ML. Luzindole (N-0774): a novel melatonin receptor antagonist. J Pharmacol Exp Ther. 1988;246(3):902-910. View Source
